5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by its unique pyrazolo[3,4-b]pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
This compound is classified under the category of pyrazolo[3,4-b]pyridines, which are bicyclic structures known for their diverse biological activities. The specific structural features of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine include a bromine atom at the 5-position and a methyl group at the 2-position of the pyrazole ring. It is synthesized from commercially available starting materials such as 2-methylpyrazole and 2,3-dichloropyridine through various synthetic routes .
The synthesis of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine can be achieved through several methods:
The reaction conditions typically involve:
The molecular formula for 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is C8H8BrN3. Its structure features:
The compound exhibits tautomerism between its 1H and 2H forms, which can influence its reactivity and biological properties .
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is capable of undergoing several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine primarily involves its interaction with tropomyosin receptor kinases (TRKs). The compound binds to the kinase domain of TRKs, inhibiting their phosphorylation and activation of downstream signaling pathways including Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition leads to decreased cell proliferation and differentiation .
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
This compound's unique structure makes it valuable for developing new therapeutic agents across various fields of medicinal chemistry and biology.
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine follows systematic IUPAC naming conventions for bicyclic heterocycles. The parent structure is pyrazolo[3,4-b]pyridine, a fused bicyclic system consisting of a pyrazole ring condensed with a pyridine ring at bonds 3,4 and b (indicating the pyridine bond between atoms 2 and 3). The prefix "2H-" specifies the location of the hydrogen atom at the pyrazole nitrogen (N2), distinguishing it from the less stable 1H-tautomer. The substituents are numbered according to their positions: "5-bromo" denotes a bromine atom at position 5 of the pyridine ring, while "2-methyl" indicates a methyl group attached to the pyrazole nitrogen (N2). This systematic name differentiates it from alternative naming systems and ensures unambiguous identification [2]. Common synonyms include 5-Bromo-2-methylpyrazolo[3,4-b]pyridine and 5-bromo-2-methyl-3aH-2l4-pyrazolo[3,4-b]pyridine, though the IUPAC name remains the authoritative descriptor [2] [7].
The compound possesses the molecular formula C₇H₆BrN₃, confirmed by multiple analytical sources [2] [4]. Its molecular weight is 212.05 g/mol, calculated as follows:
High-resolution mass spectrometry would reveal an exact mass of 210.9723 Da for the most abundant isotope ([⁷⁹Br]), with a characteristic M+2 isotopic pattern due to the 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. The elemental composition aligns with the compound's role as a brominated heterocyclic building block in medicinal chemistry [4].
Pyrazolo[3,4-b]pyridines exhibit tautomerism involving the pyrazole ring's nitrogen atoms. Unsubstituted derivatives can exist as either 1H- or 2H-tautomers, with theoretical calculations (AM1 method) demonstrating the 1H-form is more stable by ~37 kJ/mol due to extended aromaticity in both rings [8]. However, substitution at N2, as in 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, locks the molecule exclusively in the 2H-tautomeric form. This occurs because the methyl group prevents proton migration to N1, thereby eliminating tautomeric equilibria and ensuring structural consistency. The 2H-configuration is confirmed by NMR studies showing a single N-methyl signal and the absence of N-H protons [6] [8]. Computational analyses further support the stability of this tautomer, as the methyl substitution disrupts the electronic pathway required for tautomerization while maintaining aromaticity in the pyridine ring [8].
While direct X-ray crystallographic data for 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is limited in the provided sources, studies on closely related brominated pyrazolopyridine systems reveal key structural features. The molecule is reported as a pale yellow/light beige crystalline solid [2] [7], suggesting a well-ordered lattice. Predicted bond lengths and angles from analogous structures (e.g., bromophenylcalix[4]resorcinarenes) indicate:
Table 1: Key Bond Lengths and Angles in Related Brominated Heterocycles
Bond/Parameter | Value (Å or °) | Description |
---|---|---|
C-Br bond length | 1.902–1.905 Å | Consistent with aryl bromides |
C-C bond in pyridine | ~1.39 Å | Aromatic character |
C-N bond in pyrazole | ~1.32–1.33 Å | Intermediate between single/double |
Br-C-C angle | 118.8–120.6° | Slight deviation from sp² ideal (120°) |
The molecule adopts a nearly planar conformation in the bicyclic core, with minor deviations induced by steric effects. The methyl group at N2 causes slight pyramidalization at nitrogen, but conjugation across the fused system maintains significant planarity essential for π-stacking interactions in supramolecular chemistry or target binding. The bromine atom's steric bulk influences crystal packing, often leading to halogen bonding or van der Waals interactions in the solid state [6].
NMR Spectroscopy:¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) reveals distinct proton environments:
IR Spectroscopy:Key absorptions include:
UV-Vis Spectroscopy:The compound exhibits π→π* transitions in the 260–280 nm range (ε > 10,000 M⁻¹cm⁻¹) and n→π* transitions near 320–340 nm (ε ≈ 1,000 M⁻¹cm⁻¹), characteristic of conjugated heteroaromatic systems. The bromine atom induces a red-shift compared to non-halogenated analogs [8].
Table 2: Summary of Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.90–4.00 (s, 3H) | N-CH₃ |
δ 8.40–8.50 (s, 1H) | H6 (pyridine) | |
δ 8.30–8.35 (d, 1H, J≈5 Hz) | H4 (pyridine) | |
δ 6.90–7.00 (d, 1H, J≈5 Hz) | H3 (pyrazole) | |
¹³C NMR | δ 157.5 | C5 (Br-substituted carbon) |
δ 38.5 | N-CH₃ | |
IR | 650–550 cm⁻¹ | C-Br stretch |
UV-Vis | 260–280 nm (ε > 10,000 M⁻¹cm⁻¹) | π→π* transition |
320–340 nm (ε ≈ 1,000 M⁻¹cm⁻¹) | n→π* transition |
Table 3: Compound Synonyms and Identifiers
Synonym | Identifier |
---|---|
5-Bromo-2-methylpyrazolo[3,4-b]pyridine | Common name |
5-Bromo-2-methyl-3aH-2l4-pyrazolo[3,4-b]pyridine | Alternative notation |
2H-Pyrazolo[3,4-b]pyridine, 5-bromo-2-methyl- | IUPAC variant |
5-bromo-2-methyl-2H-pyrazolol[3,4-b]pyridine | Common misspelling |
1316852-65-9 | CAS Number |
MFCD19443914 | MDL Number |
C7H6BrN3 | Molecular Formula |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3